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Lamiaceae Species: A Head-to-Head
Comparison of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals

The Lamiaceae family, rich in aromatic and medicinal plants, has long been a focal point of

ethnobotanical and pharmacological research. A growing body of evidence highlights the potent

antiviral properties of various species within this family, offering promising avenues for the

development of novel antiviral agents. This guide provides a head-to-head comparison of the

antiviral activity of prominent Lamiaceae species, supported by quantitative experimental data,

detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antiviral Activity
The antiviral efficacy of different Lamiaceae species has been evaluated against a range of

viruses, with Herpes Simplex Virus (HSV) being a common target in many studies. The

following tables summarize the 50% inhibitory concentration (IC50) and 50% effective

concentration (EC50) values from various in vitro studies, providing a quantitative basis for

comparison.

Table 1: Antiviral Activity of Lamiaceae Aqueous Extracts against Herpes Simplex Virus (HSV)
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Plant Species Virus IC50 (µg/mL) Cell Line Assay

Melissa

officinalis

(Lemon Balm)

HSV-1 0.20 RC-37
Plaque

Reduction

HSV-2 0.25 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.23 RC-37

Plaque

Reduction

Mentha x piperita

(Peppermint)
HSV-1 0.78 RC-37

Plaque

Reduction

HSV-2 0.82 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.81 RC-37

Plaque

Reduction

Prunella vulgaris

(Self-heal)
HSV-1 0.38 RC-37

Plaque

Reduction

HSV-2 0.35 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.37 RC-37

Plaque

Reduction

Rosmarinus

officinalis

(Rosemary)

HSV-1 0.55 RC-37
Plaque

Reduction

HSV-2 0.64 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.61 RC-37

Plaque

Reduction

Salvia officinalis

(Sage)
HSV-1 0.45 RC-37

Plaque

Reduction
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HSV-2 0.49 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.47 RC-37

Plaque

Reduction

Thymus vulgaris

(Thyme)
HSV-1 0.69 RC-37

Plaque

Reduction

HSV-2 0.73 RC-37
Plaque

Reduction

HSV-1 (ACV-

resistant)
0.71 RC-37

Plaque

Reduction

Data sourced from a comparative study on aqueous extracts of Lamiaceae species.

Table 2: Antiviral Activity of Ocimum basilicum (Sweet Basil) Compounds

Compound Virus EC50 (mg/L)
Selectivity Index
(SI)

Ursolic Acid HSV-1 6.6 15.2

Adenovirus-8 4.2 23.8

Coxsackievirus B1 0.4 251.3

Enterovirus 71 0.5 201

Apigenin HSV-2 9.7 6.2

Adenovirus-3 11.1 5.4

Hepatitis B (HBsAg) 7.1 2.3

Hepatitis B (HBeAg) 12.8 1.3

Linalool Adenovirus-11 16.9 10.5

Data from a study on extracts and purified components of Ocimum basilicum.
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Table 3: Antiviral Activity of Lamiaceae Essential Oils against SARS-CoV-2

Plant Species / Compound IC50

Mentha x villosa essential oil 127.00 ± 4.63 ppm

Carvone 80.23 ± 6.07 µM

Carvacrol 86.55 ± 12.73 µM

Data from a study on the in vitro antiviral activity of selected Lamiaceae essential oils and their

monoterpenes against SARS-CoV-2.

Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation

of the antiviral activity of Lamiaceae species.

Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus.

a. Cell Culture and Virus Propagation:

RC-37 cells (a monkey kidney cell line) are cultured in Minimum Essential Medium (MEM)

supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-

glutamine.

Herpes Simplex Virus type 1 (HSV-1), type 2 (HSV-2), and acyclovir-resistant strains are

propagated in RC-37 cells. Viral titers are determined by a plaque assay.

b. Cytotoxicity Assay:

Prior to antiviral testing, the maximum non-cytotoxic concentration (MNCC) of the plant

extracts is determined.

Confluent cell monolayers in 96-well plates are treated with serial dilutions of the extracts for

72 hours.
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Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) colorimetric assay. The MNCC is defined as the highest concentration of the extract

that does not reduce cell viability.

c. Antiviral Assay:

RC-37 cells are seeded in 24-well plates and grown to confluence.

The virus is diluted to a concentration that yields approximately 100 plaque-forming units

(PFU) per well.

In a pre-incubation setup to assess virucidal activity, the virus suspension is mixed with

various concentrations of the plant extract for a defined period (e.g., 2 hours) before

infection.

The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the

pre-incubated virus-extract mixture.

After an adsorption period of 1-2 hours at 37°C, the inoculum is removed, and the cells are

overlaid with a medium containing 1.5% methylcellulose and the respective extract

concentrations.

The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere.

The overlay medium is removed, and the cells are fixed and stained with a crystal violet

solution.

Viral plaques are counted, and the percentage of plaque inhibition relative to the virus control

(no extract) is calculated. The IC50 value is determined as the extract concentration that

inhibits plaque formation by 50%.

Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral activity by observing the ability of a compound to

prevent the virus-induced damage to cells.

a. Cell and Virus Preparation:
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Vero cells (another monkey kidney cell line) are maintained in Dulbecco's Modified Eagle

Medium (DMEM) with 10% FBS.

HSV-2 is propagated in Vero cells.

b. Assay Procedure:

Vero cells are seeded in 96-well plates.

When confluent, the cells are infected with a viral suspension (e.g., 100 TCID50).

After a 1-hour adsorption period, the virus is removed, and the cells are washed.

Serial dilutions of the plant extract in maintenance medium (2% FBS) are added to the wells.

The plates are incubated for 48-72 hours at 37°C.

The cells are observed daily under a microscope for the appearance of CPE.

The antiviral activity is expressed as the percentage of inhibition of CPE. The EC50 is the

concentration of the extract that protects 50% of the cells from virus-induced destruction.

Experimental Workflow Diagram
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Caption: General experimental workflow for screening the antiviral activity of Lamiaceae

extracts.

Mode of Antiviral Action and Signaling Pathways
The antiviral mechanisms of Lamiaceae species are multifaceted, often involving direct

interaction with viral particles or interference with host-cell signaling pathways crucial for viral

replication.

Many aqueous extracts from the Lamiaceae family, including those from Melissa officinalis,

Mentha x piperita, and Salvia officinalis, have been shown to exert their antiviral effect on free

HSV particles, likely by preventing their attachment to host cells. In contrast, a hydroalcoholic

extract of Melissa officinalis was found to act at a stage subsequent to viral penetration into the

host cell.

Several bioactive compounds within these plants have been identified to modulate specific

cellular signaling pathways:

Apigenin: This flavonoid, found in species like Ocimum basilicum, has been shown to inhibit

influenza virus replication by suppressing the MAPK and RIG-I signaling pathways, which

are typically activated by the virus to facilitate its multiplication. Against enterovirus 71,

apigenin inhibits viral replication by modulating the cellular JNK pathway.

Rosmarinic Acid: A prominent phenolic compound in many Lamiaceae species, rosmarinic

acid has demonstrated the ability to suppress Chikungunya virus infection by modulating the

IL-17 signaling pathway. It has also been found to inhibit Pseudorabies Virus (PRV) by

activating the cGAS-STING signaling pathway, which is involved in the innate immune

response to viral DNA.

Carvacrol: This monoterpenoid phenol, abundant in oregano and thyme, exhibits anti-HSV-2

activity by inhibiting the RIP3-mediated programmed cell necrosis pathway and reversing the

decrease in protein ubiquitination caused by the viral infection.

Ursolic Acid: Found in Ocimum basilicum, ursolic acid's antiviral action is linked to the

inhibition of key signaling pathways like MAPK and mTOR. It may also exert its effects by

regulating the PI3K/Akt signaling pathway.
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Linalool: This terpene alcohol, present in many Lamiaceae essential oils, has been shown to

induce resistance against Tobacco Mosaic Virus in plants by activating a salicylic acid-

mediated immune response.

Signaling Pathway Diagrams
The following diagrams illustrate the putative antiviral mechanisms of action for key Lamiaceae

compounds by depicting their interaction with cellular signaling pathways.
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Caption: Apigenin's inhibition of pro-viral signaling pathways.
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Caption: Rosmarinic acid's modulation of antiviral signaling pathways.
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Caption: Carvacrol's interference with HSV-2-induced cellular processes.

Conclusion
The Lamiaceae family presents a rich source of plant species with significant antiviral potential.

Comparative analysis of their in vitro efficacy reveals that species such as Melissa officinalis

and Prunella vulgaris exhibit particularly potent anti-herpetic activity. Furthermore, isolated

compounds like ursolic acid from Ocimum basilicum and the monoterpenes carvone and

carvacrol show broad-spectrum antiviral effects against various RNA and DNA viruses. The

mechanisms of action are diverse, ranging from direct virucidal effects to the modulation of

complex host cell signaling pathways. This guide provides a foundational overview for

researchers and drug development professionals, highlighting the most promising species and

compounds for further investigation in the quest for novel antiviral therapies. The detailed

experimental protocols and workflow diagrams offer a practical framework for the continued

exploration of the antiviral properties of the Lamiaceae family.
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To cite this document: BenchChem. [Head-to-head comparison of different Lamiaceae
species for antiviral activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234502#head-to-head-comparison-of-different-
lamiaceae-species-for-antiviral-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1234502#head-to-head-comparison-of-different-lamiaceae-species-for-antiviral-activity
https://www.benchchem.com/product/b1234502#head-to-head-comparison-of-different-lamiaceae-species-for-antiviral-activity
https://www.benchchem.com/product/b1234502#head-to-head-comparison-of-different-lamiaceae-species-for-antiviral-activity
https://www.benchchem.com/product/b1234502#head-to-head-comparison-of-different-lamiaceae-species-for-antiviral-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1234502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

